N-[3-(benzoylamino)propyl]benzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(3-benzamidopropyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-16(14-8-3-1-4-9-14)18-12-7-13-19-17(21)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGLVNOARCEYHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50987938 | |
| Record name | N,N'-(Propane-1,3-diyl)dibenzenecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50987938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194530 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
68388-03-4 | |
| Record name | NSC81536 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81536 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-(Propane-1,3-diyl)dibenzenecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50987938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Characterization and Supramolecular Architecture of N 3 Benzoylamino Propyl Benzamide
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For N-[3-(benzoylamino)propyl]benzamide, ¹H and ¹³C NMR spectra would provide critical data on the chemical environment of each proton and carbon atom, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two benzoyl groups, the protons of the propyl chain, and the amide (N-H) protons. The chemical shifts and coupling patterns of the methylene (B1212753) protons in the propyl linker would confirm the connectivity between the two benzamide (B126) moieties.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. This includes the carbonyl carbons of the amide groups, the various carbons of the benzene (B151609) rings, and the carbons of the propyl chain.
As of the current literature search, specific, experimentally-derived NMR data for this compound has not been reported in publicly accessible databases.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, offering a fingerprint of the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the N-H stretching of the amide groups, typically observed in the region of 3300 cm⁻¹. The C=O stretching vibration of the amide carbonyl would also give a strong, characteristic peak, usually around 1640 cm⁻¹. Other significant absorptions would include C-H stretching from the aromatic and aliphatic parts of the molecule, and C=C stretching from the benzene rings.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric stretching of the aromatic rings would be a prominent feature.
Detailed experimental IR and Raman spectra for this compound are not currently available in the reviewed scientific literature.
High-Resolution Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of this compound by providing a highly accurate mass-to-charge ratio of the molecular ion. Furthermore, analysis of the fragmentation pattern in the mass spectrum can offer valuable structural information. Expected fragmentation would involve cleavage of the amide bonds and the propyl chain, leading to characteristic fragment ions that can be used to piece together the molecular structure.
A publicly available high-resolution mass spectrum and detailed fragmentation analysis for this compound could not be located in the course of this research.
X-ray Crystallography for Solid-State Structural Elucidation
Crystal Packing and Unit Cell Parameters of this compound
A key study by Brisson & Brisse in 1986 successfully elucidated the crystal structure of N,N'-(propane-1,3-diyl)dibenzamide. chemicalbook.com While the full crystallographic data set from the original publication is not widely available, subsequent analyses have referenced this work. The study revealed the specific conformation of the molecule within the crystal lattice.
Detailed unit cell parameters from the primary literature are not available at this time.
Conformational Preferences and Molecular Geometry in the Crystalline State
The three-dimensional arrangement of this compound in the crystalline state is dictated by a combination of intramolecular steric constraints and intermolecular forces, primarily hydrogen bonding. While a complete crystallographic dataset for the title compound is not publicly available, the crystal structure of the closely related N,N'-(propane-1,3-diyl)dibenzamide has been determined, providing significant insights into its conformational behavior.
In a key study, the conformation of N,N'-(propane-1,3-diyl)dibenzamide in its crystalline form was described as ttg+g+. nih.gov This nomenclature refers to the sequence of torsion angles along the N-CH₂-CH₂-CH₂-N backbone of the molecule. This specific conformation indicates a bent structure for the propyl linker, which allows for efficient crystal packing.
To further illustrate the likely structural parameters, we can consider the crystallographic data for N,N′-(propane-1,3-diyl)bis(2-aminobenzamide), a compound with a similar backbone. researchgate.netnih.gov In this analog, the crystal structure reveals a network of intermolecular hydrogen bonds that play a defining role in the supramolecular assembly. The amide protons and the amino groups act as hydrogen bond donors, while the carbonyl oxygens function as acceptors. researchgate.netnih.gov This leads to the formation of ladder-like chains within the crystal lattice. researchgate.netnih.gov It is highly probable that this compound adopts a similar hydrogen-bonding motif, with the N-H group of each amide participating in hydrogen bonds with the carbonyl oxygen of an adjacent molecule.
The molecular geometry is further defined by the planarity of the benzamide groups. The delocalization of electrons in the amide bond (O=C-N) imparts a partial double bond character, which restricts rotation and favors a planar arrangement of the atoms involved. The phenyl rings are typically twisted with respect to the amide plane to minimize steric hindrance.
A representative set of bond lengths and angles from the analogous N,N′-(propane-1,3-diyl)bis(2-aminobenzamide) is presented in the table below to provide an approximation of the expected values for this compound. researchgate.net
| Parameter | Value |
|---|---|
| C-N (amide) | ~1.33 Å |
| C=O (amide) | ~1.24 Å |
| N-C (propyl) | ~1.46 Å |
| C-C (propyl) | ~1.52 Å |
| O=C-N (angle) | ~122° |
| C-N-C (angle) | ~122° |
Solution-Phase Structural Investigations and Conformational Studies
In solution, the structural behavior of this compound is more dynamic compared to the rigid crystalline state. The absence of a tightly packed crystal lattice allows for a greater degree of conformational freedom, particularly concerning the rotation around the various single bonds. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing these solution-state structures and dynamics.
While a specific, fully assigned NMR spectrum for this compound is not available in the literature, the expected chemical shifts can be predicted based on data from analogous compounds containing benzamide and propyl moieties.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two benzoyl groups, typically in the range of 7.4-7.8 ppm. The protons of the propyl chain would appear at higher field. The methylene groups adjacent to the nitrogen atoms (N-CH₂) are expected to resonate around 3.3-3.5 ppm, while the central methylene group (-CH₂-) would likely appear at a slightly lower chemical shift, around 1.8-2.0 ppm. The amide protons (N-H) would give rise to a broad signal, the chemical shift of which is sensitive to solvent and concentration, but typically falls in the range of 6.5-8.5 ppm.
¹³C NMR Spectroscopy: In the carbon NMR spectrum, the carbonyl carbons (C=O) of the benzamide groups are expected to be the most downfield signals, appearing around 167-170 ppm. The aromatic carbons will have resonances in the 127-135 ppm region. The carbons of the propyl chain will be found at a much higher field, with the N-CH₂ carbons around 40 ppm and the central -CH₂- carbon near 30 ppm.
A significant aspect of the solution-phase conformational studies of amides is the restricted rotation around the C-N amide bond due to its partial double bond character. This can lead to the observation of distinct NMR signals for different conformers at low temperatures, a phenomenon known as dynamic NMR. As the temperature is increased, the rate of rotation increases, and these distinct signals coalesce into a single, averaged signal. This technique could be employed to determine the rotational energy barrier for the amide bonds in this compound.
The table below summarizes the expected ¹H and ¹³C NMR chemical shift ranges for this compound based on data from similar structures.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic-H | 7.4 - 7.8 | 127 - 135 |
| Amide N-H | 6.5 - 8.5 | - |
| N-CH₂ (propyl) | 3.3 - 3.5 | ~40 |
| Central CH₂ (propyl) | 1.8 - 2.0 | ~30 |
| C=O (carbonyl) | - | 167 - 170 |
Computational and Theoretical Investigations of N 3 Benzoylamino Propyl Benzamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in providing a detailed description of the electronic structure and reactivity of a molecule. For N-[3-(benzoylamino)propyl]benzamide, these calculations can pinpoint the most stable conformations and the regions of the molecule most likely to engage in chemical reactions.
Geometry optimization is a computational process used to determine the lowest energy arrangement of atoms in a molecule, its most stable three-dimensional structure. For a flexible molecule like this compound, with multiple rotatable bonds, the potential energy surface (PES) can be complex, featuring several local energy minima corresponding to different stable conformers.
Table 1: Representative Optimized Geometrical Parameters for a Benzamide (B126) Moiety
| Parameter | Bond/Angle | Typical Value |
|---|---|---|
| Bond Length | C=O | ~1.23 Å |
| C-N (amide) | ~1.35 Å | |
| N-H | ~1.01 Å | |
| C-C (aromatic) | ~1.40 Å | |
| Bond Angle | O=C-N | ~122° |
| C-N-H | ~120° | |
| Dihedral Angle | C-C-N-H | ~180° (trans) or ~0° (cis) |
Note: These values are illustrative and based on typical findings for secondary amides.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl rings and the lone pairs of the oxygen and nitrogen atoms. The LUMO would likely be distributed over the carbonyl carbons and the aromatic rings. A smaller HOMO-LUMO gap would suggest higher reactivity.
Table 2: Illustrative FMO Properties for this compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Note: These are representative values to illustrate the concept.
Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the sites of electrophilic and nucleophilic attack. The MEP surface is colored to represent the electrostatic potential, with red indicating regions of negative potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive potential (electron-poor, attractive to nucleophiles).
For this compound, the MEP map would show intense red areas around the carbonyl oxygen atoms, identifying them as the primary sites for hydrogen bond donation and electrophilic attack. The regions around the amide protons (N-H) would be colored blue, indicating their role as hydrogen bond donors. The aromatic rings would exhibit a more complex potential distribution, with the π-electron clouds being generally negative.
Molecular Dynamics Simulations for Conformational Dynamics and Flexibility
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. By simulating the movements of atoms and bonds, MD can reveal the conformational flexibility and preferred solution-phase structures of this compound. An MD simulation would likely show significant rotational freedom in the propyl chain, allowing the two benzamide moieties to adopt a wide range of relative orientations. These simulations are also crucial for understanding how the molecule might interact with a biological target, as they can reveal which conformations are most accessible and stable in a given environment.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies for Benzamide Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. archivepp.com While a specific QSAR/QSPR study for this compound is not available, numerous studies on various benzamide derivatives provide a solid framework for predicting its potential activities and properties.
For instance, QSAR studies on benzylidene hydrazine (B178648) benzamide derivatives have been conducted to develop models for their anticancer activity against human lung cancer cell lines. jppres.comunair.ac.id These models often use descriptors such as the logarithm of the octanol-water partition coefficient (LogP), molar refractivity (MR), and other electronic and steric parameters to predict biological activity. jppres.comunair.ac.id Similarly, 3D-QSAR studies on benzamide derivatives as glucokinase activators have identified key pharmacophoric features required for their antidiabetic activity. nih.gov These studies highlight the importance of specific structural features in determining the biological function of benzamide-containing molecules. Research on N-substituted benzimidazole (B57391) derived carboxamides has also utilized 3D-QSAR models to correlate molecular properties with antioxidative activity. nih.gov
Table 3: Example of a QSAR Equation for Benzamide Derivatives
| Activity | Equation | Statistical Parameters | Reference |
|---|---|---|---|
| Anticancer (PIC50) | PIC50 = 0.738 (Log S) - 0.031 (rerank) + 0.017 (MR) - 1.359 | n = 11, r = 0.921, R2 = 0.849, Q2 = 0.61 | jppres.comunair.ac.id |
Note: This equation is for a specific series of benzylidene hydrazine benzamides and serves as an example of the QSAR approach.
Molecular Docking Studies for Ligand-Target Interaction Prediction and Scoring
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target.
Given the structural similarities to other biologically active benzamides, this compound could be docked into the active sites of various proteins. For example, studies on bis-benzamides have identified them as inhibitors of the androgen receptor (AR), a key target in prostate cancer. mdpi.comnih.govelsevierpure.com Docking this compound into the AR ligand-binding domain could reveal potential binding modes and predict its inhibitory activity. The docking results would typically include a scoring function to estimate the binding affinity and a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues.
Table 4: Hypothetical Docking Results for this compound with a Protein Target
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Androgen Receptor | -8.5 | Gln711, Arg752, Asn705 |
| Glucokinase | -7.9 | Arg63, Tyr214, Thr65 |
Note: These results are illustrative and based on findings for similar benzamide derivatives. nih.govmdpi.com
Advanced Research Avenues and Methodological Considerations for N 3 Benzoylamino Propyl Benzamide
Design and Synthesis of N-[3-(benzoylamino)propyl]benzamide-Based Probes for Biological Target Identification
The identification of molecular targets is a critical step in understanding the mechanism of action of a bioactive compound. Chemical probes, designed to specifically interact with and report on their biological partners, are indispensable tools in this endeavor. For this compound, the development of such probes is a key research frontier.
The design of these probes often involves the incorporation of three key features onto the core scaffold: a recognition element, a reactive group, and a reporter tag. The this compound structure itself serves as the recognition element. The synthesis of these probes requires strategic chemical modifications that preserve the compound's inherent binding properties while introducing the necessary functionalities.
Photoaffinity Labeling (PAL) Probes: A prominent strategy involves the creation of photoaffinity probes. These probes incorporate a photoreactive group, such as a benzophenone, aryl azide (B81097), or diazirine, which upon photoactivation, forms a covalent bond with the target protein. enamine.netgoogle.com This allows for the irreversible capture of the target, facilitating its isolation and identification. The synthesis of a PAL probe from this compound could involve the introduction of a photoreactive moiety on one of the phenyl rings.
Clickable Probes: Another powerful approach is the use of "clickable" chemical probes. These probes contain a bio-orthogonal functional group, such as an alkyne or an azide, that can be selectively ligated to a reporter molecule (e.g., a fluorophore or biotin) via a click chemistry reaction. nih.gov This two-step approach offers greater flexibility and sensitivity in target identification experiments.
| Probe Type | Key Feature | Synthetic Strategy Example for this compound | Application |
| Photoaffinity | Benzophenone | Acylation of an amino-substituted this compound analog with 4-benzoylbenzoyl chloride. | Covalent capture of target proteins for identification. enamine.net |
| Photoaffinity | Aryl Azide | Introduction of an azido (B1232118) group onto one of the aromatic rings via diazotization and azide displacement. | Mapping ligand-binding sites within proteins. nih.gov |
| Clickable | Alkyne | Coupling of a propargyl group to a hydroxylated analog of the parent compound. | In-situ labeling and visualization of targets in complex biological systems. |
Strategies for Enhancing Molecular Selectivity and Potency through Chemical Modification
Once a biological target is identified, the next crucial step is to optimize the lead compound's pharmacological properties. For this compound, enhancing its selectivity and potency is paramount for developing it into a viable therapeutic agent or a highly specific research tool. This is typically achieved through a systematic exploration of its structure-activity relationship (SAR).
Structural Modifications: Key areas for modification on the this compound scaffold include the terminal phenyl rings and the propyl linker. The introduction of various substituents (e.g., halogens, alkyl, alkoxy, or nitro groups) on the phenyl rings can significantly influence binding affinity and selectivity. nih.govnih.gov Altering the length and rigidity of the propyl linker can also impact how the molecule fits into its binding pocket.
Pharmacophore Modeling: Computational approaches, such as pharmacophore modeling, can guide the rational design of more potent and selective analogs. nih.gov By identifying the key chemical features responsible for biological activity, researchers can prioritize the synthesis of compounds with a higher probability of success.
| Modification Site | Example Modification | Potential Impact on Activity | Rationale |
| Terminal Phenyl Rings | Introduction of electron-withdrawing groups (e.g., -CF3) | Increased potency | May enhance hydrogen bonding or dipole interactions with the target. |
| Terminal Phenyl Rings | Addition of bulky substituents (e.g., tert-butyl) | Improved selectivity | Can exploit unique features of the target's binding site to disfavor binding to off-targets. |
| Propyl Linker | Shortening or lengthening the chain | Altered binding affinity | Optimizes the distance between the two benzamide (B126) moieties for ideal target engagement. |
| Propyl Linker | Introducing conformational constraints (e.g., cyclopropane) | Enhanced selectivity and metabolic stability | Reduces the number of accessible conformations, potentially favoring the bioactive conformation. |
Integration of High-Throughput Screening Methodologies in Benzamide Research and Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" with desired biological activity. nih.govnih.gov The integration of HTS is crucial for exploring the full potential of the benzamide scaffold and for discovering novel derivatives of this compound with unique pharmacological profiles.
Library Screening: HTS campaigns can be conducted using diverse chemical libraries, including those enriched with benzamide derivatives. upenn.edubioascent.com These screens can be target-based, where compounds are tested for their ability to modulate a specific protein, or phenotypic, where the effect on whole cells or organisms is measured. nih.gov
Robotics and Automation: The process relies heavily on robotics and automation to handle the large number of samples and assays involved. nih.gov This includes automated liquid handling, plate reading, and data analysis, which significantly increases the efficiency and reproducibility of the screening process.
| HTS Approach | Description | Relevance to this compound | Potential Outcome |
| Target-Based Screening | Screening a library against a purified target protein of this compound. | To identify more potent or selective binders to the known target. | Identification of new lead compounds with improved pharmacological properties. researchgate.net |
| Phenotypic Screening | Assessing the effect of a library on a cellular model of a disease. | To discover novel biological activities for this compound analogs. | Uncovering new therapeutic applications for this class of compounds. |
| Fragment-Based Screening | Screening a library of small molecular fragments for weak binding to the target. | To identify key binding interactions that can be built upon to design more potent molecules. | Generation of novel chemical scaffolds for drug development. |
Future Directions in Synthetic Innovation for Complex Benzamide Architectures and Libraries
The synthesis of diverse and complex chemical libraries is fundamental to the success of drug discovery programs. For this compound, future synthetic innovations will focus on developing efficient and versatile methods to generate a wide array of analogs for biological screening.
Diversity-Oriented Synthesis (DOS): DOS strategies aim to create libraries of structurally diverse molecules from a common starting material. nih.gov This approach is particularly well-suited for exploring the chemical space around the this compound scaffold, leading to the discovery of compounds with novel biological activities.
Novel Synthetic Methodologies: The development of new catalytic methods and one-pot reactions can streamline the synthesis of complex benzamide architectures. google.comnih.gov This includes the use of novel catalysts for amide bond formation and the development of multicomponent reactions that allow for the rapid assembly of multiple building blocks.
| Synthetic Strategy | Description | Application to Benzamide Libraries | Advantage |
| Diversity-Oriented Synthesis | Building molecular complexity and diversity from a common scaffold. | Generation of a wide range of this compound analogs with varied ring systems and linkers. nih.gov | Exploration of novel chemical space and identification of unexpected biological activities. |
| Late-Stage Functionalization | Introducing chemical modifications at a late stage in the synthetic route. | Rapidly creating a library of analogs from a common intermediate of this compound. | Increased efficiency and access to a broad range of derivatives. |
| Flow Chemistry | Performing chemical reactions in a continuous flow system. | Scalable and controlled synthesis of benzamide libraries with improved safety and reproducibility. | Enhanced control over reaction parameters and potential for automation. |
Role of Supramolecular Assembly in Designing Functional Benzamide-Based Materials for Biological Applications
Supramolecular chemistry, the study of systems held together by non-covalent interactions, offers exciting opportunities for the design of functional biomaterials. The this compound molecule, with its hydrogen bond donors and acceptors, is a promising building block for the construction of such materials.
Self-Assembly: The ability of molecules to spontaneously organize into well-defined structures is a key principle of supramolecular chemistry. The amide groups and aromatic rings of this compound can participate in hydrogen bonding and π-π stacking interactions, driving the self-assembly process. researchgate.net
Functional Biomaterials: By carefully designing the molecular structure of benzamide derivatives, it is possible to create a variety of functional biomaterials, such as hydrogels and nanomaterials. These materials can have a wide range of biological applications, including drug delivery, tissue engineering, and diagnostics.
| Supramolecular Structure | Driving Interactions | Potential Biological Application | Example from Related Systems |
| Hydrogels | Hydrogen bonding, hydrophobic interactions | Controlled release of therapeutic agents. | Peptide-based hydrogels for drug delivery. |
| Nanofibers | π-π stacking, hydrogen bonding | Scaffolds for tissue engineering. | Self-assembling peptide nanofibers for regenerative medicine. |
| Micelles | Amphiphilic self-assembly | Encapsulation and delivery of hydrophobic drugs. | Amphiphilic block copolymer micelles for cancer therapy. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
